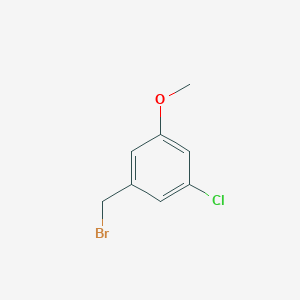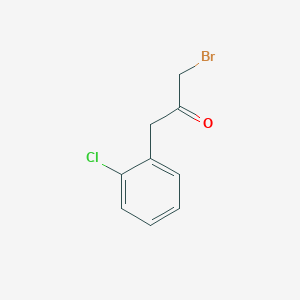![molecular formula C13H12F3N3O2 B1523715 5-Ethyl-1-[3-(Trifluormethyl)benzyl]-1H-1,2,3-triazol-4-carbonsäure CAS No. 1338658-52-8](/img/structure/B1523715.png)
5-Ethyl-1-[3-(Trifluormethyl)benzyl]-1H-1,2,3-triazol-4-carbonsäure
Übersicht
Beschreibung
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H12F3N3O2 and its molecular weight is 299.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antivirale Mittel
Die Trifluormethylgruppe in dieser Verbindung könnte ihre Fähigkeit, mit viralen Proteinen zu interagieren, verbessern. Ähnliche Strukturen wurden berichtet, eine Hemmwirkung gegen Influenza A und andere Viren zu zeigen . Das Vorhandensein des 1,2,3-Triazolrings kann für eine selektive Bindung an virale Enzyme angepasst werden, was möglicherweise zur Entwicklung neuer antiviraler Medikamente führt.
Organische Synthese: Benzylische Funktionalisierung
Die benzylische Position neben der Trifluormethylgruppe ist eine Schlüsselposition für chemische Reaktionen. Sie kann verschiedenen Transformationen wie Radikalbromierung, nukleophiler Substitution und Oxidation unterzogen werden, die grundlegend für die Synthese komplexer organischer Moleküle sind .
Materialwissenschaft: Fluorierte Bausteine
Verbindungen mit Trifluormethylgruppen, wie unsere Zielverbindung, können als Bausteine für fortschrittliche Materialien verwendet werden. Ihr hoher Fluorgehalt macht sie geeignet, Polymere mit spezifischen Eigenschaften zu erzeugen, wie z. B. erhöhte thermische Stabilität und chemische Beständigkeit .
Pharmakologie: Steigerung der Arzneimittelpotenz
Es ist bekannt, dass die Trifluormethylgruppe die Potenz von Arzneimitteln verbessert, indem sie den pKa bestimmter funktioneller Gruppen beeinflusst. Dies kann zu stärkeren Wechselwirkungen mit biologischen Zielmolekülen, wie z. B. Enzymen, führen und so die therapeutische Wirkung von Arzneimitteln verstärken .
Biochemie: NMR-Sensorik
Aufgrund der Anzahl magnetisch äquivalenter Fluoratome können Verbindungen wie diese als effektive 19F-NMR-Sensoren dienen. Sie können verwendet werden, um die Struktur und Dynamik von Biomolekülen zu untersuchen, was wertvolle Einblicke in ihre Funktion liefert .
Arzneimittelentwicklung: Krebsforschung
Die 1,2,3-Triazol-Einheit findet sich in verschiedenen Medikamenten mit krebshemmenden Eigenschaften. Sie kann in neue Arzneimittelentwicklungen integriert werden, um spezifische Krebszellen anzugreifen, wobei ihre Fähigkeit genutzt wird, an zelluläre Ziele zu binden, die an Tumorwachstum und -proliferation beteiligt sind .
Neuropharmakologie: Antidepressiva und Antipsychotika
Die strukturellen Merkmale dieser Verbindung ähneln denen, die in Medikamenten gefunden werden, die zur Behandlung von Depressionen und Psychosen eingesetzt werden. Der 1,2,3-Triazolring ist insbesondere ein häufiges Merkmal in Molekülen, die mit Rezeptoren im Zentralnervensystem interagieren .
Agrochemie: Pflanzenwachstumsregulatoren
Indolderivate, die strukturelle Ähnlichkeiten mit unserer Verbindung aufweisen, werden als Pflanzenhormone und Wachstumsregulatoren verwendet. Die Einführung des 1,2,3-Triazolrings könnte zur Entwicklung neuer Agrochemikalien führen, die das Pflanzenwachstum und die Pflanzenentwicklung regulieren .
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes .
Biochemical Pathways
Without specific studies on “5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid”, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures may affect pathways involving the enzymes they target .
Pharmacokinetics
The presence of a trifluoromethyl group in other compounds has been associated with increased stability and lipophilicity , which could potentially impact bioavailability.
Biochemische Analyse
Biochemical Properties
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The trifluoromethyl group in the compound enhances its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context. For instance, it has been observed to interact with cytochrome P450 enzymes, altering their activity and affecting metabolic pathways . Additionally, the compound can bind to receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . In cancer cells, for example, it has been found to inhibit proliferation and induce apoptosis by disrupting key signaling pathways .
Molecular Mechanism
At the molecular level, 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function . The trifluoromethyl group enhances the compound’s ability to form stable interactions with biomolecules, leading to significant changes in enzyme activity and gene expression . Additionally, the compound can interfere with the normal function of receptor proteins, altering signal transduction and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Eigenschaften
IUPAC Name |
5-ethyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-2-10-11(12(20)21)17-18-19(10)7-8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZSSPPNIQIQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1523632.png)
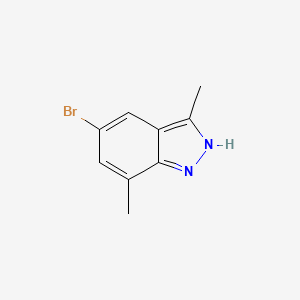

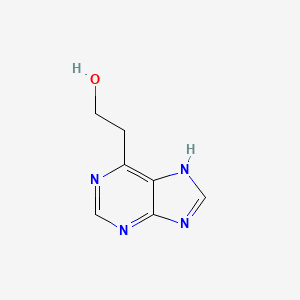
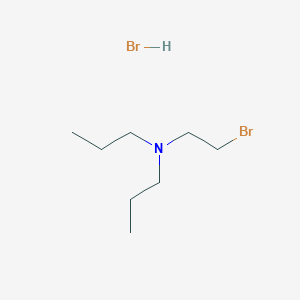

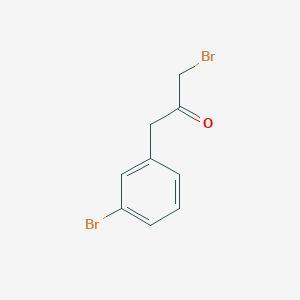

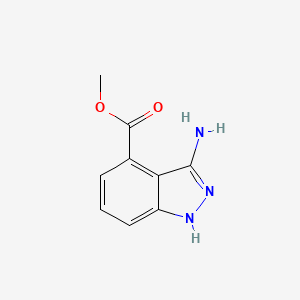
![5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1523643.png)
